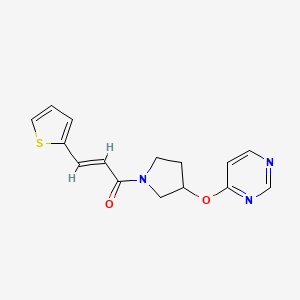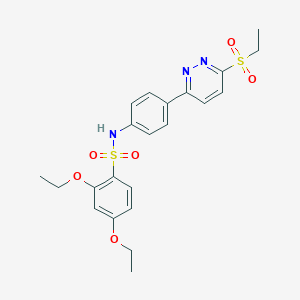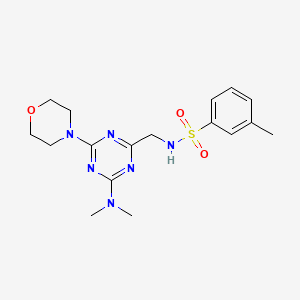
(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to "(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" often involves multi-step reactions, including condensation and heterocyclization, to introduce the pyrimidine and thiophene moieties. For instance, Shehab et al. (2018) detailed the synthesis of related chalcone derivatives using a starting compound that undergoes further reactions to form novel pyrimidine derivatives, showcasing the typical synthetic routes for such complex molecules (Shehab, Abdellattif, & Mouneir, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar or near-planar configurations of the pyrimidine and thiophene rings, as indicated by Meng et al. (2010), where the structural analysis of a related compound revealed the planarity and conformational details of its molecular structure (Meng, Xie, Fan, Jing, & Guo, 2010).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards nucleophilic substitution and their ability to form various derivatives through reactions with different reagents. For example, Haswani and Bari (2011) synthesized novel thieno[2,3-d]pyrimidin-4(3H)-ones derivatives, highlighting the versatility of the pyrimidine core in undergoing chemical transformations (Haswani & Bari, 2011).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystallinity, can be inferred from studies on similar compounds. For instance, the crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, as shown by Meng et al. (2010) (Meng et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding the compound's potential applications in various fields. For example, the work by Haswani and Bari (2011) elucidates the antimicrobial activity of synthesized derivatives, suggesting potential biological relevance of these compounds (Haswani & Bari, 2011).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is utilized in the synthesis of heterocyclic compounds. It's used as a starting compound for synthesizing novel pyrimidine-2-thiol, pyrazole, pyran derivatives. These compounds have shown potent anti-inflammatory and antioxidant activities both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesized compounds displayed promising antimicrobial properties against various bacterial and fungal strains, potentially developing into a novel class of antimicrobial agents (Patel & Patel, 2017).
Pharmacological Screening
Various derivatives of this compound have been studied for their pharmacological properties. Synthesized compounds were screened for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, showing significant potential in these areas (Bhat, Kumar, Nisar, & Kumar, 2014).
Structural Elucidation and Quantum Chemistry
Research has been conducted to elucidate the structure of novel derivatives using various spectroscopic techniques. Quantum chemistry calculations have been utilized to confirm the mechanism and structure of the products, and some derivatives have exhibited mild antimicrobial activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Fluorescence Binding Studies
Studies on the interaction of certain derivatives with bovine serum albumin (BSA) have been conducted. This research is significant in understanding the binding properties of these compounds, which can be crucial in drug delivery systems (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis of Various Derivatives
Extensive research has been done on synthesizing various derivatives incorporating the compound, exploring its potential as a versatile building block for the synthesis of compounds with potential pharmaceutical applications (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Propiedades
IUPAC Name |
(E)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-6-12(10-18)20-14-5-7-16-11-17-14/h1-5,7,9,11-12H,6,8,10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZRXHRHDHOBII-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)
![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)
![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)


![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)
![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)
